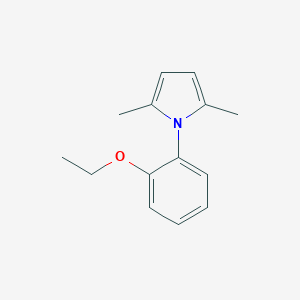

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-ethoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-16-14-8-6-5-7-13(14)15-11(2)9-10-12(15)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOHDXJONMNPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2,5-Hexanedione (HD) from 2,5-Dimethylfuran

The acid-catalyzed ring-opening of DF to HD is critical for ensuring high yields in subsequent steps. Optimal conditions identified in recent studies include:

This method avoids organic solvents and minimizes byproduct formation, achieving a carbon efficiency of 80% and an E-factor of 0.128.

Paal–Knorr Reaction with 2-Ethoxyaniline

HD reacts with 2-ethoxyaniline under neat conditions (solvent-free) to form the target compound:

Reaction Conditions

The reaction proceeds via nucleophilic attack of the amine on the diketone, followed by cyclodehydration (Figure 1). Water, a co-product, can be recycled to promote the initial DF ring-opening step, enhancing process circularity.

Alternative Synthetic Routes

Palladium-Catalyzed Oxidative Cyclization

A Wacker-type oxidation strategy employs palladium(II) trifluoroacetate and oxygen to synthesize pyrroles from alkenes and amines:

This method avoids acidic conditions but requires transition-metal catalysts, increasing costs and environmental impact compared to the Paal–Knorr approach.

Mechanochemical Synthesis

Recent advances in solvent-free mechanochemistry have enabled pyrrole synthesis through ball milling:

This method reduces energy consumption and eliminates solvent waste, aligning with green chemistry principles.

Optimization and Challenges

Amine Reactivity

The electron-donating ethoxy group in 2-ethoxyaniline enhances nucleophilicity, accelerating the Paal–Knorr reaction. Comparative studies show:

Sustainability Metrics

A comparative analysis of methods reveals the Paal–Knorr route’s superiority in green metrics:

| Metric | Paal–Knorr | Palladium | Mechanochemical |

|---|---|---|---|

| Carbon efficiency | 80% | 45% | 78% |

| E-factor | 0.128 | 5.2 | 0.15 |

| Energy consumption | Low | High | Moderate |

Industrial Scalability Considerations

Continuous Flow Systems

Adapting the Paal–Knorr reaction to flow chemistry addresses batch process limitations:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares key derivatives of 2,5-dimethylpyrrole with varying aryl substituents:

Key Observations:

- Substituent Position and Electronics: The 2-ethoxy group in the target compound likely increases solubility in polar solvents compared to halogenated analogs (e.g., 4-fluoro or 4-bromo derivatives) due to its electron-donating nature .

- Biological Activity: MPPB, a 2,5-dimethylpyrrole derivative, demonstrates that the core pyrrole structure is critical for modulating cell metabolism and antibody production . While the ethoxy variant’s bioactivity is unreported, halogenated analogs show promise in cancer research .

Biologische Aktivität

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole belongs to a class of compounds characterized by the pyrrole ring. The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with an ethoxy-substituted aromatic compound. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings exhibit significant antimicrobial properties. A study focusing on various pyrrole derivatives, including 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole, demonstrated notable antibacterial and antifungal activities. The compound was evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) Values for 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antitubercular Activity

In addition to its antibacterial properties, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has shown promise against Mycobacterium tuberculosis. A comparative study demonstrated that derivatives of pyrrole exhibited varying levels of activity against this pathogen.

Table 2: Antitubercular Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) |

|---|---|

| 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole | 5 |

| Compound A | 0.8 |

| Compound B | 15 |

The findings indicate that the compound's structural properties may enhance its interaction with bacterial enzymes critical for survival.

The biological activity of 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole may be attributed to its ability to inhibit key enzymes involved in bacterial metabolism. Specifically, molecular docking studies have revealed that this compound interacts effectively with dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in bacteria.

Case Study: Molecular Docking Analysis

A molecular docking study involving various pyrrole derivatives indicated strong binding affinity to DHFR active sites. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with critical amino acid residues.

Table 3: Binding Interactions with DHFR

| Residue | Interaction Type |

|---|---|

| ARG60 | Hydrogen Bond |

| ARG32 | Hydrophobic Contact |

| GLN28 | Van der Waals Force |

These interactions suggest that modifications to the pyrrole structure could enhance specificity and potency against bacterial targets.

Q & A

Q. Methodological Considerations :

- Reaction Conditions : Use anhydrous solvents (e.g., ethanol) and elevated temperatures (100–150°C) to promote cyclization .

- Catalysts : Ammonium acetate or acetic acid can accelerate the reaction .

- Purification : Distillation under reduced pressure is recommended, as 2,5-dimethylpyrrole derivatives may degrade upon prolonged storage .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 2,5-hexadione + butyl carbamate | 120°C, 6 hrs | ~75% | |

| Acetonylacetone + ammonium acetate | Glacial acetic acid, reflux | ~65% |

How does the stability of 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole affect experimental design?

Basic Research Question

The compound is prone to auto-oxidation when exposed to air or light, leading to color changes (colorless → red) and altered refractive indices (n²²°D increases from 1.500) . This degradation impacts reproducibility in biological or material science studies.

Q. Mitigation Strategies :

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials .

- Stability Monitoring : Use refractive index measurements or UV-Vis spectroscopy to track degradation .

How can DFT calculations guide mechanistic studies of pyrrole derivative synthesis?

Advanced Research Question

Density Functional Theory (DFT) with B3LYP functionals is effective for modeling reaction pathways. For example, in-situ FTIR combined with DFT revealed that the Paal-Knorr reaction proceeds via imine intermediates, with activation energies lower for 2,5-hexadione + butyl carbamate (~25 kcal/mol) compared to ethanolamine (~30 kcal/mol) .

Q. Methodological Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to model reactant/product structures.

Transition-State Analysis : Identify rate-limiting steps (e.g., cyclization).

Kinetic Modeling : Fit experimental data (e.g., FTIR) to validate computational predictions .

What structural features of 2,5-dimethylpyrrole derivatives enhance biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) studies show that the 2,5-dialkyl substitution on the pyrrole ring is critical. For example:

- Cell-Specific Productivity : 2,5-Dimethylpyrrole derivatives improve monoclonal antibody production in CHO cells by ~40% compared to unsubstituted analogs .

- Reduced Frameworks : Pyrrolidine analogs (non-aromatic) show no activity, emphasizing the need for aromaticity .

| Substituent | Biological Effect | Reference |

|---|---|---|

| 2,5-Dimethyl | Enhanced cell viability | |

| N-Alkyl | No effect |

How are 2,5-dimethylpyrrole derivatives used in polymer science?

Advanced Research Question

The 2,5-dimethylpyrrole group enhances polymer solubility and stability. For example:

- Poly(ε-lysine) Derivatives : Incorporating 2,5-dimethylpyrrole improves solubility in THF, CHCl₃, and DMF without side reactions during ring-opening polymerization .

- Characterization : Use ¹H/¹³C NMR to confirm structural integrity post-polymerization .

What analytical methods are suitable for characterizing pyrrole derivatives?

Basic Research Question

- FTIR : Detects intermediates (e.g., imines at 1650 cm⁻¹) during synthesis .

- NMR : ¹H NMR distinguishes alkyl substituents (δ 1.87 ppm for methyl groups) and aromatic protons (δ 5.98–7.92 ppm) .

- UV-Vis : Quantifies pyrrole adducts via colorimetric assays (e.g., DMBA at 550 nm) .

| Technique | Application | Key Signals | Reference |

|---|---|---|---|

| FTIR | Reaction monitoring | 1650 cm⁻¹ (C=N stretch) | |

| ¹H NMR | Structural confirmation | δ 1.87 ppm (CH₃) |

How do pyrrole adducts serve as biomarkers for n-hexane neurotoxicity?

Advanced Research Question

2,5-Hexanedione (n-hexane metabolite) reacts with lysine residues to form 2,5-dimethylpyrrole adducts , detectable in serum/urine via LC-MS/MS . However, adduct stability varies:

- Auto-oxidation : Adducts degrade under light, requiring immediate analysis .

- Correlation with Neuropathy : Adduct levels correlate with neurofilament accumulation in rats (R² = 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.